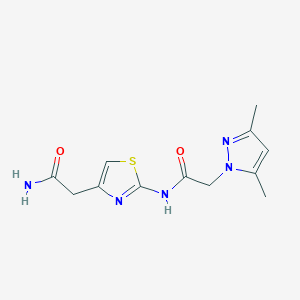
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide is an intriguing compound known for its distinctive structural properties and potential applications across various scientific fields. Its molecular framework contains a pyrimidine ring substituted with benzylthio and methyl groups, which contributes to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide generally involves a multi-step process:
Formation of the Pyrimidine Core: : Starting with accessible precursors such as benzylthiourea and acetylacetone, the pyrimidine ring is constructed through a cyclization reaction under acidic or basic conditions.
Substitution Reactions: : Introduction of the benzylthio group at the second position of the pyrimidine ring via nucleophilic substitution using a benzylthiolate reagent.
Acetamide Formation: : The acetamide group is introduced through acylation, typically using acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.
Industrial Production Methods: In industrial settings, these reactions are scaled up with optimizations for yield and purity. Catalysts and solvents are chosen to enhance reaction rates, and automated systems ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, such as:
Oxidation: : The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl groups in the pyrimidine ring can be reduced to their respective alcohols.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the benzylthio group.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution. Reactions are typically carried out under controlled temperatures ranging from ambient to reflux conditions.
Major Products: Oxidation yields sulfoxides and sulfones, reduction yields alcohols, and substitution reactions provide a variety of functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
In Chemistry: This compound serves as a building block for synthesizing more complex molecules. Its versatile functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
In Biology: Research indicates potential biological activities, such as enzyme inhibition or receptor binding, due to its structural similarity to bioactive molecules. It is explored as a lead compound in medicinal chemistry for developing new therapeutic agents.
In Medicine: Preliminary studies suggest potential applications in treating diseases where enzyme modulation is critical. Further research is underway to investigate its efficacy and safety profiles.
In Industry: It finds usage as an intermediate in the synthesis of pharmaceuticals and fine chemicals. Its unique reactivity profile aids in developing novel industrial processes.
Mecanismo De Acción
The mechanism by which 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide exerts its effects involves interacting with specific molecular targets such as enzymes or receptors. Its pyrimidine core can mimic endogenous ligands, binding to active sites and modulating biological pathways.
Comparación Con Compuestos Similares
Comparison: When compared to other similar compounds, such as 2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine and N-(4-phenylbutan-2-yl)acetamide separately, 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide exhibits a unique combination of properties. It leverages the reactivity of both functional groups within a single molecule.
List of Similar Compounds:2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine
N-(4-phenylbutan-2-yl)acetamide
2-(benzylthio)-4-methylpyrimidine derivatives
This compound’s blend of functional groups and reactivity positions it as a valuable entity for further exploration in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-17(13-14-19-9-5-3-6-10-19)25-22(28)15-21-18(2)26-24(27-23(21)29)30-16-20-11-7-4-8-12-20/h3-12,17H,13-16H2,1-2H3,(H,25,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUNZGHWSDJDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)
![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)


![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)
![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)
![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)
